molecular formula C21H23N5O3S B5495113 (Z)-N'-(4,6-DIMETHYLPYRIMIDIN-2-YL)-N-(2-METHOXYPHENYL)-N''-(4-METHYLBENZENESULFONYL)GUANIDINE

(Z)-N'-(4,6-DIMETHYLPYRIMIDIN-2-YL)-N-(2-METHOXYPHENYL)-N''-(4-METHYLBENZENESULFONYL)GUANIDINE

Cat. No.: B5495113
M. Wt: 425.5 g/mol
InChI Key: DLPBMKPZWLYWBR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(Z)-N’-(4,6-DIMETHYLPYRIMIDIN-2-YL)-N-(2-METHOXYPHENYL)-N’'-(4-METHYLBENZENESULFONYL)GUANIDINE is a complex organic compound that belongs to the class of guanidines. This compound is characterized by its unique structure, which includes a pyrimidine ring, a methoxyphenyl group, and a methanesulfonyl group. It is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-N’-(4,6-DIMETHYLPYRIMIDIN-2-YL)-N-(2-METHOXYPHENYL)-N’'-(4-METHYLBENZENESULFONYL)GUANIDINE typically involves multi-step organic reactions. The process may start with the preparation of the pyrimidine ring, followed by the introduction of the methoxyphenyl group and the methanesulfonyl group. Common reagents used in these reactions include various organic solvents, catalysts, and protective groups to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions would be optimized to maximize yield and minimize by-products. Quality control measures, such as chromatography and spectroscopy, would be employed to ensure the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(Z)-N’-(4,6-DIMETHYLPYRIMIDIN-2-YL)-N-(2-METHOXYPHENYL)-N’'-(4-METHYLBENZENESULFONYL)GUANIDINE can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form different oxidation states.

    Reduction: Reduction reactions can alter the functional groups present in the compound.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to the formation of amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, (Z)-N’-(4,6-DIMETHYLPYRIMIDIN-2-YL)-N-(2-METHOXYPHENYL)-N’'-(4-METHYLBENZENESULFONYL)GUANIDINE is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, this compound may be studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids. Its ability to form hydrogen bonds and other interactions makes it a candidate for drug design and development.

Medicine

In medicine, (Z)-N’-(4,6-DIMETHYLPYRIMIDIN-2-YL)-N-(2-METHOXYPHENYL)-N’'-(4-METHYLBENZENESULFONYL)GUANIDINE could be investigated for its therapeutic potential. It may exhibit biological activity that could be harnessed for the treatment of various diseases.

Industry

In industrial applications, this compound may be used as an intermediate in the production of pharmaceuticals, agrochemicals, and other fine chemicals. Its stability and reactivity make it a valuable component in various manufacturing processes.

Mechanism of Action

The mechanism of action of (Z)-N’-(4,6-DIMETHYLPYRIMIDIN-2-YL)-N-(2-METHOXYPHENYL)-N’'-(4-METHYLBENZENESULFONYL)GUANIDINE involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to (Z)-N’-(4,6-DIMETHYLPYRIMIDIN-2-YL)-N-(2-METHOXYPHENYL)-N’'-(4-METHYLBENZENESULFONYL)GUANIDINE include other guanidines with different substituents on the pyrimidine ring or phenyl groups. Examples include:

  • N’-(4,6-DIMETHYLPYRIMIDIN-2-YL)-N-(2-HYDROXYPHENYL)-N’'-(4-METHYLBENZENESULFONYL)GUANIDINE
  • N’-(4,6-DIMETHYLPYRIMIDIN-2-YL)-N-(2-METHOXYPHENYL)-N’'-(4-CHLOROBENZENESULFONYL)GUANIDINE

Uniqueness

The uniqueness of (Z)-N’-(4,6-DIMETHYLPYRIMIDIN-2-YL)-N-(2-METHOXYPHENYL)-N’'-(4-METHYLBENZENESULFONYL)GUANIDINE lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications.

Properties

IUPAC Name

1-(4,6-dimethylpyrimidin-2-yl)-3-(2-methoxyphenyl)-2-(4-methylphenyl)sulfonylguanidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N5O3S/c1-14-9-11-17(12-10-14)30(27,28)26-21(24-18-7-5-6-8-19(18)29-4)25-20-22-15(2)13-16(3)23-20/h5-13H,1-4H3,(H2,22,23,24,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLPBMKPZWLYWBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N=C(NC2=CC=CC=C2OC)NC3=NC(=CC(=N3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)/N=C(/NC2=CC=CC=C2OC)\NC3=NC(=CC(=N3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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